

Application Note: Simultaneous Determination of Butalbital and Caffeine by Micellar Electrokinetic Chromatography (MEKC)

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Compound of Interest

Compound Name: *Optalidon*

Cat. No.: *B1195832*

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Abstract

This application note describes a robust and efficient Micellar Electrokinetic Chromatography (MEKC) method for the simultaneous separation and quantification of butalbital and caffeine. These compounds are common ingredients in combination analgesic formulations for the treatment of tension headaches. Due to their neutral or near-neutral charge at typical pH ranges, conventional capillary zone electrophoresis (CZE) is not suitable for their separation. MEKC, a hybrid of electrophoresis and chromatography, utilizes micelles as a pseudostationary phase to enable the separation of neutral and charged analytes.[1][2] This method provides a rapid, high-efficiency separation with excellent accuracy and precision, making it suitable for quality control in pharmaceutical analysis.[1]

Introduction

Butalbital, a short- to intermediate-acting barbiturate, and caffeine, a central nervous system stimulant, are frequently formulated together with an analgesic such as acetaminophen or aspirin. The accurate quantification of these active pharmaceutical ingredients (APIs) is crucial for ensuring the safety and efficacy of the final product. Capillary electrophoresis (CE) offers several advantages over traditional chromatographic techniques, including high separation efficiency, short analysis times, and low consumption of reagents and samples.[3][4]

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that employs a surfactant, such as sodium dodecyl sulfate (SDS), at a concentration above its critical micelle concentration (CMC).^{[1][2]} This forms micelles that act as a pseudostationary phase. The separation of neutral analytes like butalbital and caffeine is based on their differential partitioning between the aqueous buffer (mobile phase) and the interior of the micelles.^{[1][2]} This application note provides a detailed protocol for the MEKC-based analysis of butalbital and caffeine in pharmaceutical preparations.

Experimental

Instrumentation and Consumables

- Capillary Electrophoresis System with UV detection capabilities
- Uncoated fused-silica capillary
- Data acquisition and analysis software
- Ultrasonic bath
- pH meter
- Vortex mixer
- Syringe filters (0.45 µm)

Reagents and Standards

- Butalbital reference standard
- Caffeine reference standard
- Sodium dodecyl sulfate (SDS)
- Sodium phosphate monobasic
- Sodium phosphate dibasic or Sodium tetraborate
- Phosphoric acid or Hydrochloric acid for pH adjustment

- Methanol (HPLC grade)
- Deionized water

Protocol

Buffer Preparation (Running Buffer)

- Prepare a 50 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic in deionized water.
- Add sodium dodecyl sulfate (SDS) to a final concentration of 50 mM.
- Adjust the pH of the solution to 9.0 using a suitable acid or base.[\[1\]](#)[\[5\]](#)
- Filter the buffer through a 0.45 μ m filter and degas before use.

Standard Solution Preparation

- Stock Solutions: Accurately weigh and dissolve appropriate amounts of butalbital and caffeine reference standards in methanol to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the running buffer to achieve concentrations within the desired calibration range. For example, for a tablet containing 50 mg of butalbital and 40 mg of caffeine, the calibration curves could cover 40-80 μ g/mL for butalbital and 30-64 μ g/mL for caffeine.[\[1\]](#)

Sample Preparation (from Tablet Dosage Form)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight.
- Transfer the powder to a volumetric flask and add methanol.
- Sonicate for 30 minutes to ensure complete dissolution of the active ingredients.[\[1\]](#)

- Dilute to volume with deionized water and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter prior to injection into the CE system.[1][6]

Capillary Electrophoresis Conditions

A summary of the instrumental parameters for the MEKC separation is provided in the table below.

Parameter	Value
Capillary	Uncoated fused-silica, 70 cm total length (50 cm to detector), 50 µm i.d.[1]
Running Buffer	50 mM Phosphate buffer with 50 mM SDS, pH 9.0[1]
Applied Voltage	20 kV[1]
Temperature	Ambient
Injection	Hydrodynamic injection for 5 seconds[1]
Detection	UV at 220 nm[1]

Analysis

- Condition the capillary with the running buffer.
- Inject the standard solutions in increasing order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify the peaks for butalbital and caffeine based on their migration times compared to the standards.
- Quantify the amount of each analyte in the sample using the calibration curve.

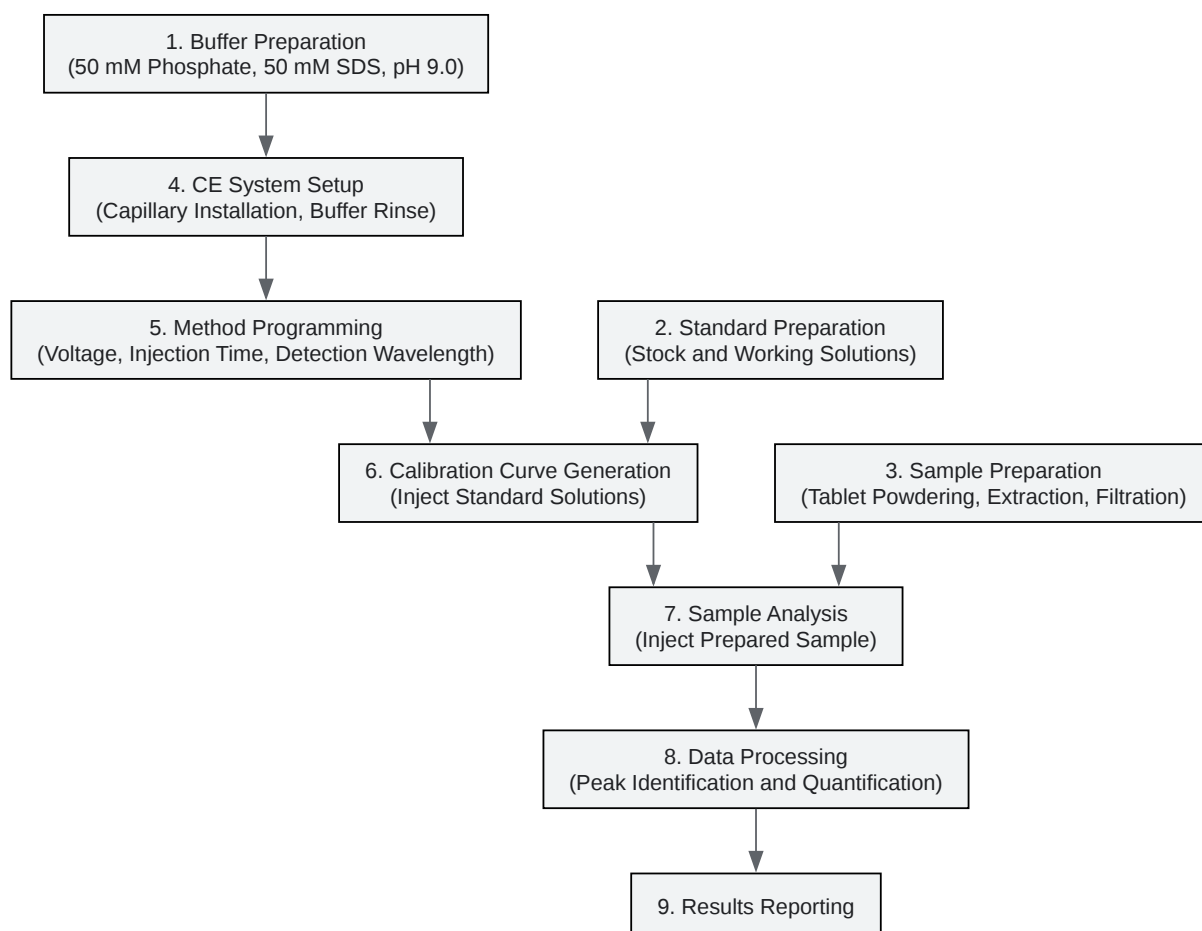
Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described MEKC method.

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Recovery (%)	Precision (RSD %)
Butalbital	40 - 80[1]	> 0.990[1]	95 - 103[1]	< 1.3[1]
Caffeine	30 - 64[1]	> 0.990[1]	95 - 103[1]	< 1.3[1]

Separations were achieved within 12 minutes.[1]

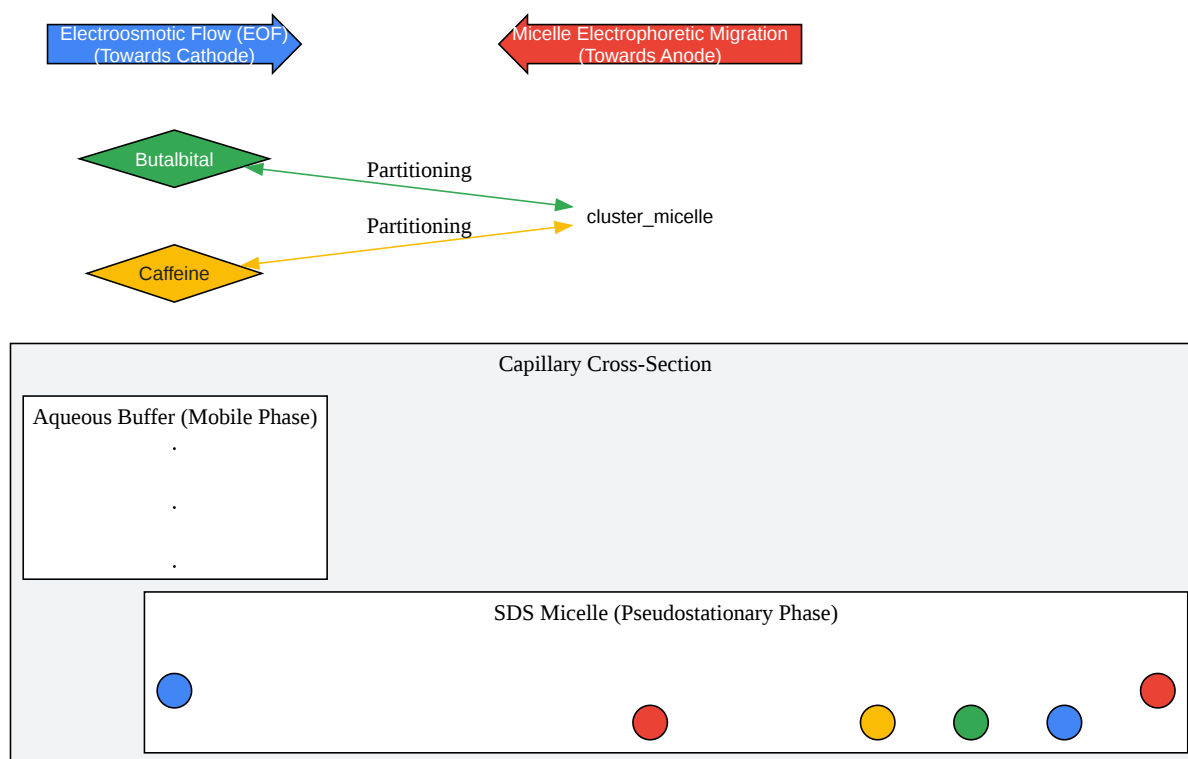
Experimental Workflow Diagram



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Caption: Experimental workflow for the MEKC analysis of butalbital and caffeine.

Signaling Pathway Diagram



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- To cite this document: BenchChem. [Application Note: Simultaneous Determination of Butalbital and Caffeine by Micellar Electrokinetic Chromatography (MEKC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195832#capillary-electrophoresis-for-separating-butalbital-and-caffeine]

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